N-(thiophen-2-ylcarbamothioyl)acetamide
Description
Properties
CAS No. |
66646-14-8 |
|---|---|
Molecular Formula |
C7H8N2OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
N-(thiophen-2-ylcarbamothioyl)acetamide |
InChI |
InChI=1S/C7H8N2OS2/c1-5(10)8-7(11)9-6-3-2-4-12-6/h2-4H,1H3,(H2,8,9,10,11) |
InChI Key |
ORBFKRJIRMHNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Thiourea Derivative Synthesis via Reaction of Isothiocyanates with Amines
A common and efficient approach to preparing thiourea derivatives such as this compound involves the reaction of 2-thiophenyl isothiocyanate with acetamide or related amines.
General Reaction:
2-Thiophenyl isothiocyanate reacts with acetamide or substituted amines in a suitable solvent (e.g., acetonitrile) at room temperature to form the thiourea derivative.Example from Literature:
In a study synthesizing various thiourea derivatives, 2-phenylacetyl isothiocyanate was treated with different amines in acetonitrile at room temperature to afford corresponding thioureas with high yields (80–98%) and short reaction times (2–10 minutes) using microwave irradiation techniques.-
- Solvent: Acetonitrile or tetrahydrofuran (THF)
- Temperature: Room temperature or mild heating
- Time: Minutes to hours depending on method (microwave irradiation accelerates reaction)
- Yield: Typically 80–98%
Mechanism:
The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.
Acylation of Aminothiophene Derivatives with Activated Acyl Chlorides
Another method involves acylation of aminothiophene derivatives with activated acyl chlorides to introduce the acetamide moiety, followed by thiocarbonyl formation.
-
- Activation of 2-(thiophen-2-yl)acetic acid by conversion to 2-(thiophen-2-yl)acetyl chloride using thionyl chloride.
- Reaction of the acyl chloride intermediate with 2-aminothiophene derivatives to form the amide linkage.
Example:
The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved first preparing the acid chloride intermediate, then reacting it with 2-aminothiophene-3-carbonitrile in tetrahydrofuran with triethylamine as a base at room temperature for 15 hours, yielding 58% of the product after purification.-
- Activation: Thionyl chloride, reflux conditions
- Acylation: THF solvent, room temperature, 12–15 hours
- Base: Triethylamine to neutralize HCl byproduct
- Purification: Filtration, washing, crystallization from acetonitrile
- Yield: Moderate (~58%)
Mechanism:
The amine nitrogen attacks the acyl chloride carbonyl, forming the amide bond, followed by isolation of the product.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Isothiocyanate + Amine (Microwave) | 2-Thiophenyl isothiocyanate + amine | Acetonitrile | Room temp/microwave | 2–10 min | 80–98 | Rapid, high yield, microwave-assisted |
| Acylation of Aminothiophene | 2-(Thiophen-2-yl)acetyl chloride + 2-aminothiophene | THF | Room temp | 12–15 hours | ~58 | Two-step, moderate yield, classical method |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamothioyl Group
The carbamothioyl group (-NH-CS-NH-) acts as a nucleophilic site, enabling reactions with electrophiles such as isocyanates and alkyl halides.
| Reaction Type | Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Thiazole Formation | Phenyl isothiocyanate, 1,4-dioxane, triethylamine | Thiazole-2-thione derivatives | Nucleophilic addition |
Key Findings :
-
Reaction with phenyl isothiocyanate proceeds via nucleophilic attack by the carbamothioyl NH group on the C=S bond, forming a thiazole-2-thione derivative .
-
The reaction is facilitated by triethylamine in 1,4-dioxane under reflux conditions.
Cyclization Reactions
The compound undergoes cyclization to form fused heterocyclic systems under thermal or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Intramolecular Cyclization | Triethylamine, heat in 1,4-dioxane | Tetrahydrobenzo thieno[2,3-b]pyridine | Nucleophilic attack |
Key Findings :
-
Heating in 1,4-dioxane with triethylamine induces cyclization, forming a pyridine-fused thiophene derivative .
-
The reaction involves deprotonation of the carbamothioyl group, followed by intramolecular attack on the thiophene ring.
Acylation and Amide Transformations
The acetamide group participates in acylation and transamidation reactions.
| Reaction Type | Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂), THF | Acyl chloride intermediate | Acid activation |
Key Findings :
-
Activation of the acetamide group with thionyl chloride converts it into a reactive acyl chloride .
-
This intermediate can further react with amines or alcohols to form amides or esters, respectively .
Oxidation and Reduction
The thiophene ring and carbamothioyl group exhibit redox activity.
| Reaction Type | Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Oxidation of Thiophene | Mn-based catalysts, acetic acid | Sulfoxide or sulfone derivatives | Metal-catalyzed oxidation |
Key Findings :
-
Manganese complexes catalyze the oxidation of thiophene rings to sulfoxides or sulfones under mild conditions .
-
The carbamothioyl group may oxidize to a carbonyl group under strong oxidizing agents, though direct evidence is limited.
Metal Coordination and Complex Formation
The compound’s sulfur and nitrogen atoms can act as ligands for transition metals.
| Reaction Type | Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Metal Coordination | Pd(II) or Mn(II) salts | Metal-ligand complexes | Chelation |
Key Findings :
Scientific Research Applications
N-(thiophen-2-ylcarbamothioyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylcarbamothioyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
| Compound Name | Substituents/Functional Groups | Key Structural Differences |
|---|---|---|
| N-(Thiophen-2-ylcarbamothioyl)acetamide | Thiophen-2-yl, carbamothioyl (–N–C(=S)–), acetamide | Contains thioamide group |
| N-(3-Acetyl-2-thienyl)acetamide [1] | 3-Acetyl-thiophen-2-yl, acetamide | Acetyl group at thiophene C3; lacks sulfur in amide |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [10] | 3-Cyano-thiophen-2-yl, thiophen-2-yl-acetamide | Cyano group at thiophene C3; dual thiophene rings |
| N-(Thiophen-2-ylmethyl)acetamide [14] | Thiophen-2-yl-methyl, acetamide | Methylene (–CH2–) spacer between thiophene and amide |
Key Insights :
- The thioamide group in this compound distinguishes it from conventional amides (e.g., [1], [14]) by introducing sulfur, which alters electronic density and hydrogen-bonding capacity .
- Substituents on the thiophene ring (e.g., acetyl, cyano, methyl) significantly influence molecular geometry and reactivity .
Key Insights :
- Thioamide synthesis often requires specialized reagents (e.g., Lawesson’s reagent) compared to standard amide coupling methods .
- Substituent positioning (e.g., cyano at thiophene C3) necessitates multi-step protocols to preserve regioselectivity .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
| Compound Name | 1H NMR (δ, ppm) Highlight | IR (cm⁻¹) Key Stretches |
|---|---|---|
| This compound | Thiophene H: 6.8–7.5; NH (thioamide): ~10.5 [2] | C=S: 1250–1350; N–H: 3200–3400 [2] |
| N-(3-Acetyl-2-thienyl)acetamide [1] | Acetyl CH3: 2.6; thiophene H: 7.1–7.3 | C=O: 1680; N–H: 3300 |
| N-(Thiophen-2-ylmethyl)acetamide [14] | Methylene CH2: 4.3; thiophene H: 6.9–7.2 | C=O: 1650; N–H: 3250 |
Key Insights :
Biological Activity
N-(thiophen-2-ylcarbamothioyl)acetamide, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its antioxidant and antimicrobial properties. This article summarizes the synthesis, characterization, and biological evaluation of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves a two-step process where 2-(thiophen-2-yl)acetic acid is first converted to its acyl chloride form. This intermediate is then reacted with 2-aminothiophene-3-carbonitrile to yield the final product. Characterization techniques such as IR spectroscopy, NMR (both and ), elemental analysis, and X-ray diffraction have confirmed the structure of the compound .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the ABTS assay. The results indicated that the compound exhibits moderate antioxidant activity , which suggests its potential as a protective agent against oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains and yeasts. The microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) values:
| Microbial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida glabrata | Yeast | 16 |
| Candida krusei | Yeast | 32 |
The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against yeast strains such as Candida glabrata and Candida krusei .
Case Studies and Research Findings
Recent studies have highlighted the relevance of this compound in various biological contexts. For instance:
- Antimicrobial Efficacy : In a comparative study, this compound was found to be effective against resistant microbial strains, showcasing its potential application in treating infections caused by antibiotic-resistant bacteria .
- Molecular Docking Studies : Computational studies have indicated that this compound can interact effectively with target proteins involved in microbial resistance mechanisms. Molecular docking simulations suggest strong binding affinities that could lead to the development of novel antimicrobial agents .
- Potential in Cancer Therapy : Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for N-(thiophen-2-ylcarbamothioyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling thiophen-2-amine with a thiocarbamoyl chloride derivative under reflux in anhydrous conditions. For analogous thioacetamide compounds, refluxing in ethanol or acetone with a catalytic base (e.g., triethylamine) at 60–80°C for 6–12 hours yields optimal results . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is advised. Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) ensures intermediate stability .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ should reveal characteristic peaks: ~δ 2.1 ppm (acetamide CH₃), δ 6.8–7.5 ppm (thiophene protons), and δ 10.2 ppm (NH, broad). ¹³C NMR will show carbonyl carbons at ~168–170 ppm and thiophene carbons at 125–140 ppm .
- FTIR : Key bands include N-H stretch (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and C=S (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode should display the molecular ion peak [M+H]⁺, with fragmentation confirming the acetamide and thiophene moieties .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in amber vials at –20°C under inert atmosphere (argon) to prevent oxidation of the thioamide group. Stability assays (HPLC or TLC) should be conducted monthly to detect degradation. For short-term use, refrigeration (4°C) in anhydrous DMSO is acceptable if protected from light .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100 K is ideal. Data collection with a Bruker D8 Venture diffractometer and refinement via SHELXL (for anisotropic displacement parameters) or WinGX (for full structural analysis) are standard. Hydrogen bonding networks and π-π stacking interactions should be analyzed using ORTEP for visualization .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict HOMO-LUMO gaps, molecular electrostatic potential (MESP), and charge distribution. Gaussian 09 or ORCA software is recommended. Solvent effects (e.g., acetone, ethanol) should be modeled using the PCM approach .
Q. How can researchers resolve contradictions in biological activity data for structurally similar thioacetamides?
- Methodological Answer :
- Dose-Response Studies : Use the MTT assay (λ = 570 nm) to validate cytotoxicity profiles across multiple cell lines (e.g., HeLa, HEK293) .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the thiophene ring) using IC₅₀ values and molecular docking (AutoDock Vina) to identify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
